molecular formula C17H22Cl2N2O2 B4636489 N-(2,5-dichlorophenyl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide

N-(2,5-dichlorophenyl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide

Cat. No.: B4636489
M. Wt: 357.3 g/mol
InChI Key: HZYGVZFTKBRIBW-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. Compounds in this class are often studied for their potential pharmacological properties, including analgesic, anesthetic, and anti-inflammatory effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dichloroaniline, 2,2-dimethylpropanoic acid, and piperidine.

    Acylation Reaction: The 2,5-dichloroaniline undergoes an acylation reaction with 2,2-dimethylpropanoic acid to form an intermediate compound.

    Cyclization: The intermediate compound is then subjected to cyclization with piperidine to form the final product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution Reagents: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its effects on biological systems, including its potential as a drug candidate.

    Medicine: Research may focus on its analgesic, anesthetic, or anti-inflammatory properties.

    Industry: The compound may find applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Receptor Binding: The compound may bind to specific receptors in the body, modulating their activity.

    Enzyme Inhibition: It may inhibit certain enzymes, affecting biochemical pathways.

    Signal Transduction: The compound may influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dichlorophenyl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide: shares structural similarities with other piperidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which may confer distinct pharmacological properties compared to other similar compounds. Its unique combination of functional groups and molecular configuration may result in different biological activities and applications.

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22Cl2N2O2/c1-17(2,3)16(23)21-8-6-11(7-9-21)15(22)20-14-10-12(18)4-5-13(14)19/h4-5,10-11H,6-9H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYGVZFTKBRIBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)C(=O)NC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,5-dichlorophenyl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide

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